4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid
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Overview
Description
4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety and a diazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-prop-2-ynoxybenzaldehyde with a diazinan derivative under specific conditions to form the desired product. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the diazinan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the diazinan ring or the benzoic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoylaminobenzoic acid
- 4-[(5E)-2,4,6-trioxo-5-(4-methoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid
Uniqueness
4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid is unique due to its specific structural features, such as the prop-2-ynoxyphenyl group and the diazinan ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(5E)-2,4,6-trioxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O6/c1-2-11-29-16-9-3-13(4-10-16)12-17-18(24)22-21(28)23(19(17)25)15-7-5-14(6-8-15)20(26)27/h1,3-10,12H,11H2,(H,26,27)(H,22,24,28)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHMVNYJGULZOR-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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